trans-2-Decenal-d2
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Overview
Description
trans-2-Decenal-d2: is a deuterated form of trans-2-Decenal, where two hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is known for its anti-inflammatory, antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Decenal-d2 typically involves the deuteration of trans-2-Decenal. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The final product is purified using distillation or chromatography techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Decenal-d2 can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form trans-2-decenol-d2.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions often involve nucleophiles like amines or alcohols under acidic or basic conditions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aldehydes or alcohols
Scientific Research Applications
Chemistry: trans-2-Decenal-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic methods .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its stable isotope labeling helps in understanding the dynamics of biological systems .
Medicine: The compound’s anti-inflammatory, antibacterial, antifungal, and anticancer properties make it a valuable tool in medical research. It is used to develop new therapeutic agents and study drug metabolism .
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its stable isotope labeling is crucial for quality control and process optimization .
Mechanism of Action
trans-2-Decenal-d2 exerts its effects through various molecular targets and pathways. Its anti-inflammatory action is mediated by inhibiting the production of pro-inflammatory cytokines. The antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes. The anticancer properties are linked to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
trans-2-Decenal: The non-deuterated form with similar chemical properties but different isotopic composition.
trans-2-Octenal: A shorter chain aldehyde with similar reactivity.
trans-2-Dodecenal: A longer chain aldehyde with similar functional groups
Uniqueness: trans-2-Decenal-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This isotopic substitution can also affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and other scientific studies .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-2,3-dideuteriodec-2-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+/i8D,9D |
InChI Key |
MMFCJPPRCYDLLZ-PSOXUGQUSA-N |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C=O)/CCCCCCC |
Canonical SMILES |
CCCCCCCC=CC=O |
Origin of Product |
United States |
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